EntA Dehydrogenase Substrate Affinity: 2,3‑diDHB vs. Cyclohexadiene‑diol Analogs
The E. coli EntA dehydrogenase (EC 1.3.1.28) displays a steep affinity gradient across substrate analogs. The native substrate (2S,3S)‑2,3‑dihydro‑2,3‑dihydroxybenzoate exhibits a Km of 0.30 mM. In head‑to‑head comparison, cis‑3,5‑cyclohexadiene‑1,2‑diol—a close structural analog lacking the 1‑carboxylate—registers a Km of 168 mM, representing a 560‑fold weaker binding [REFS‑1]. The methyl ester analog (methyl 2,3‑dihydro‑2,3‑dihydroxybenzoate) shows comparable affinity (Km = 0.26 mM) but cannot proceed through the downstream enterobactin assembly because the free carboxylate is required for EntE adenylation [REFS‑2]. These data demonstrate that the combination of free carboxylate and (2S,3S)‑diol configuration is indispensable for efficient processing.
| Evidence Dimension | Enzyme affinity (Km) for EntA dehydrogenase |
|---|---|
| Target Compound Data | Km = 0.30 mM (2S,3S‑2,3‑dihydro‑2,3‑dihydroxybenzoate) |
| Comparator Or Baseline | cis‑3,5‑cyclohexadiene‑1,2‑diol: Km = 168 mM; trans‑3,5‑cyclohexadiene‑1,2‑diol: Km = 25.2 mM; methyl 2,3‑diDHB: Km = 0.26 mM |
| Quantified Difference | 560‑fold lower Km vs. cis‑3,5‑cyclohexadiene‑1,2‑diol; 84‑fold vs. trans‑3,5‑cyclohexadiene‑1,2‑diol |
| Conditions | E. coli EntA, NAD⁺‑dependent oxidation, in vitro assay (Sakaitani et al., 1990) |
Why This Matters
Procurement of the correct (2S,3S)‑diDHB ensures enzymatic compatibility; generic cyclohexadiene‑diols are not functionally interchangeable due to >500‑fold affinity loss.
- [1] BRENDA. EC 1.3.1.28 – 2,3‑dihydro‑2,3‑dihydroxybenzoate dehydrogenase. KM values. (Data extracted from Sakaitani, M. et al. (1990) Biochemistry, 29, 6789‑6798.) View Source
- [2] Sakaitani, M. et al. (1990) Mechanistic studies on trans‑2,3‑dihydro‑2,3‑dihydroxybenzoate dehydrogenase (Ent A) in the biosynthesis of the iron chelator enterobactin. Biochemistry, 29(29), 6789‑6798. View Source
